6-Bromo-2,3-dichloropyridine-4-boronic acid
Description
Properties
IUPAC Name |
(6-bromo-2,3-dichloropyridin-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BBrCl2NO2/c7-3-1-2(6(11)12)4(8)5(9)10-3/h1,11-12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCZKKSDEKZYJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1Cl)Cl)Br)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BBrCl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701222961 | |
| Record name | Boronic acid, B-(6-bromo-2,3-dichloro-4-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701222961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121514-12-1 | |
| Record name | Boronic acid, B-(6-bromo-2,3-dichloro-4-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(6-bromo-2,3-dichloro-4-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701222961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dichloropyridine-4-boronic acid typically involves the bromination and chlorination of pyridine derivatives followed by the introduction of the boronic acid group. One common method involves the bromination of 2,3-dichloropyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting 6-bromo-2,3-dichloropyridine is then subjected to borylation using a boronic acid derivative under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient catalysts to facilitate the bromination, chlorination, and borylation steps .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-dichloropyridine-4-boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Nucleophiles and Electrophiles: Employed in substitution reactions.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Organic Synthesis
6-Bromo-2,3-dichloropyridine-4-boronic acid is primarily utilized as a building block in organic synthesis. It plays a crucial role in Suzuki-Miyaura cross-coupling reactions , which are fundamental for forming carbon-carbon bonds. This reaction allows for the construction of complex organic molecules that are essential in pharmaceuticals and agrochemicals.
| Reaction Type | Key Features |
|---|---|
| Suzuki-Miyaura Coupling | Forms biaryl compounds; requires palladium catalysts and bases; typically conducted under inert atmospheres. |
Medicinal Chemistry
The compound serves as a precursor for synthesizing various biologically active molecules. Its derivatives have been investigated for potential therapeutic applications, including:
- Anticancer Agents : Compounds derived from this boronic acid have shown promise in targeting specific cancer pathways.
- Antimicrobial Agents : The synthesis of novel antibiotics leveraging this compound is an ongoing area of research .
Material Science
In material science, this compound is employed in the production of advanced materials such as:
- Organic Semiconductors : The compound's unique electronic properties make it suitable for developing organic electronic devices.
- Polymers : It is used in synthesizing polymers with tailored properties for specific applications .
Case Studies and Research Findings
Several studies highlight the effectiveness of this compound in various applications:
- Development of Anticancer Drugs :
- Biaryl Synthesis :
- Material Innovations :
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-dichloropyridine-4-boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the boronic acid functional group .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridine-Based Boronic Acids
Table 1: Structural and Functional Comparison
Key Findings :
Phenyl-Based Boronic Acids
Table 2: Comparison with Phenyl Analogs
Key Findings :
- Environmental Impact : Brominated phenyl boronic acids (e.g., 6-bromo-2,3-dichlorophenylboronic acid) are environmentally persistent pollutants with bioaccumulation risks .
- Fluorine Substitution : Fluorine analogs exhibit improved pharmacokinetic profiles due to increased stability and lipophilicity .
Antimicrobial Activity
Halogenated pyridine derivatives, such as 6-bromo-2’-(3-bromo-5-chloro-2-hydroxybenzylidene)nicotinohydrazide, demonstrate potent antimicrobial activity (MIC: 2–8 µg/mL against Staphylococcus aureus and Escherichia coli). This suggests that this compound could be modified for similar applications .
Serotonin Receptor Binding
Bromo-chloro substituted alkaloids (e.g., 6-bromoaplysinopsin) show high affinity for 5-HT2C receptors (Ki = 0.3 µM).
Environmental Concerns
Brominated compounds like 6-bromo-2,4,5-trichlorophenol (BrTriClP) are persistent toxins, highlighting the need for careful disposal of halogenated boronic acids .
Biological Activity
6-Bromo-2,3-dichloropyridine-4-boronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in various biological applications, including drug design and development.
- Molecular Formula : CHBBrClNO
- Molecular Weight : 270.70 g/mol
- CAS Number : Not available
- Purity : Specifications vary depending on the supplier.
Biological Activities
The biological activities of this compound have been explored in several studies, revealing its potential as an anticancer agent, antibacterial compound, and inhibitor of specific enzymes.
1. Anticancer Activity
Studies have shown that boronic acids can act as proteasome inhibitors, which are crucial for cancer cell proliferation. For example:
- Mechanism of Action : The compound inhibits the proteasome pathway, leading to the accumulation of pro-apoptotic factors in cancer cells. This results in cell cycle arrest and apoptosis.
- Case Study : In vitro studies demonstrated that compounds similar to this compound exhibit IC values in the nanomolar range against various cancer cell lines, suggesting significant anticancer potential .
2. Antibacterial Activity
Boronic acids have also been investigated for their antibacterial properties:
- Target Organisms : Compounds like this compound have shown efficacy against Gram-negative bacteria such as Pseudomonas aeruginosa.
- Mechanism : The compound disrupts biofilm formation and inhibits bacterial growth through interference with bacterial metabolic pathways .
3. Enzyme Inhibition
The compound has been studied as an inhibitor of various enzymes:
- Enzyme Targets : It has shown promise as an inhibitor of autotaxin (ATX), an enzyme involved in lysophosphatidic acid production, which is implicated in cancer metastasis.
- Research Findings : SAR (Structure-Activity Relationship) studies indicate that modifications to the boronic acid moiety enhance its inhibitory activity against ATX .
Table 1: Biological Activities of this compound
Q & A
Q. What are the common synthetic routes for preparing 6-Bromo-2,3-dichloropyridine-4-boronic acid?
The synthesis typically involves halogenation followed by borylation. A general approach includes:
- Halogenation : Introducing bromine and chlorine substituents via electrophilic substitution or metal-catalyzed cross-coupling reactions.
- Borylation : Using trialkyl borates (e.g., tri-n-butylborate) with magnesium turnings in anhydrous tetrahydrofuran (THF) under inert conditions. Palladium catalysts (e.g., Pd(dppf)Cl₂) are often employed to enhance efficiency .
- Purification : Column chromatography or recrystallization ensures >95% purity, validated by HPLC .
Q. Which spectroscopic methods are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and boronic acid functionality. For example, the boronic acid proton appears as a broad singlet near δ 8.0–9.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z ≈ 263.3 for C₅H₃BBrCl₂NO₂).
- Purity Analysis : HPLC with UV detection (λ = 254 nm) ensures >97% purity, as per industry standards .
Q. What are the primary applications of this compound in organic synthesis?
- Suzuki-Miyaura Coupling : Forms biaryl structures for pharmaceuticals (e.g., kinase inhibitors) by coupling with aryl halides .
- Directed C–H Functionalization : The boronic acid group directs regioselective functionalization (e.g., hydroxylation or amination) .
Advanced Research Questions
Q. How do the bromine and chlorine substituents influence reactivity in cross-coupling reactions?
- Electron-Withdrawing Effects : Bromine and chlorine reduce electron density at the pyridine ring, stabilizing intermediates in Suzuki couplings but may slow transmetalation.
- Steric Hindrance : The 2,3-dichloro substitution can hinder catalyst access, requiring bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) .
Q. What strategies optimize Suzuki-Miyaura couplings with this boronic acid?
- Catalyst Selection : Pd(OAc)₂ with XPhos ligands improves yields for sterically hindered substrates.
- Solvent Systems : Mixed solvents (e.g., THF/H₂O, 3:1) enhance solubility and reduce boronic acid protodeboronation.
- Reaction Monitoring : In situ ¹¹B NMR tracks boronic acid consumption to optimize reaction time .
Q. How can researchers address contradictions in reported synthetic yields (e.g., 70–90%)?
Q. What are the best practices for handling and storing this compound to prevent decomposition?
- Storage : Store at 0–6°C in amber vials under argon to minimize moisture absorption and oxidative deboronation .
- Handling : Use anhydrous solvents (e.g., THF) and gloveboxes for air-sensitive reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
